4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
Description
4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a brominated amide derivative with a piperidine substituent. Its carboxylic acid group contributes to solubility and hydrogen-bonding capabilities, which are critical for biological activity .
Properties
IUPAC Name |
4-(2-bromoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c16-11-6-2-3-7-12(11)17-14(19)10-13(15(20)21)18-8-4-1-5-9-18/h2-3,6-7,13H,1,4-5,8-10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INENJQYHWJWXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. A study demonstrated that modifications on the piperidine ring can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has shown effectiveness against a range of microbial pathogens. In vitro studies have reported that it possesses antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship suggests that the bromophenyl group contributes to its enhanced antimicrobial efficacy.
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, such as histone methyltransferases. This inhibition can lead to alterations in gene expression, providing a potential therapeutic avenue for diseases like cancer where epigenetic modifications play a critical role.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
Research conducted by Zhang et al. (2023) assessed the antimicrobial properties of several derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial activity.
Mechanism of Action
The mechanism by which 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group may bind to receptors or enzymes, while the piperidinyl group could influence the compound's solubility and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Acidity : The carboxylic acid group in all analogs contributes to low pKa values (~3–4), enhancing water solubility. Sulfonyl or fluorophenyl groups further modulate acidity (e.g., pKa 3.41 in ) .
- Crystallinity : Hydrogen-bonding networks (e.g., dimeric R₂²(8) motifs in ) influence melting points and stability .
Biological Activity
4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, with the CAS number 900011-96-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 355.23 g/mol. The structure features a piperidine ring and a bromophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 900011-96-3 |
| Molecular Formula | C15H19BrN2O3 |
| Molecular Weight | 355.23 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been explored in various studies, particularly focusing on its potential as an anticonvulsant and anticancer agent.
Anticonvulsant Activity
Research indicates that compounds with similar structural motifs often exhibit anticonvulsant properties. For instance, the presence of the piperidine ring is known to enhance central nervous system (CNS) activity. A study involving structurally related compounds demonstrated that modifications in the aromatic ring significantly influenced their anticonvulsant efficacy, suggesting that the bromophenyl group may play a role in enhancing this activity .
Anticancer Activity
The compound has also shown promise in anticancer applications. A structure-activity relationship study highlighted that derivatives containing halogenated phenyl groups exhibited enhanced cytotoxicity against various cancer cell lines. Specifically, compounds with electron-withdrawing groups like bromine were more effective in inhibiting tumor growth compared to their non-substituted counterparts .
Structure-Activity Relationship (SAR)
The SAR analysis of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid reveals critical insights into how structural modifications affect its biological properties:
- Piperidine Ring : Essential for CNS activity.
- Bromophenyl Group : Enhances anticancer activity; the presence of bromine increases potency.
- Carbonyl Group : The keto functionality contributes to the compound's reactivity and interaction with biological targets.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Anticonvulsant Effects : In a study assessing various piperidine derivatives, it was found that compounds similar to 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exhibited significant protection against seizures induced by pentylenetetrazol (PTZ). The results indicated that structural modifications directly influenced their protective efficacy .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines (e.g., A431 and HT29). The study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
